2-Chloro-6-(4-methylpiperazino)pyridine
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Overview
Description
2-Chloro-6-(4-methylpiperazino)pyridine is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.7 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methylpiperazino)pyridine typically involves the reaction of 2-chloropyridine with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield . The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methylpiperazino)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles, leading to the formation of various substituted pyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-Chloro-6-(4-methylpiperazino)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methylpiperazino)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the 2-position.
4-Methylpiperazine: A derivative of piperazine with a methyl group at the 4-position.
Uniqueness
2-Chloro-6-(4-methylpiperazino)pyridine is unique due to the presence of both a chloropyridine and a methylpiperazine moiety in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMBBUZQJGYRRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444023 |
Source
|
Record name | 2-Chloro-6-(4-methylpiperazino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153976-26-2 |
Source
|
Record name | 2-Chloro-6-(4-methylpiperazino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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